molecular formula C7H12O2 B13309563 1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde

1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde

Cat. No.: B13309563
M. Wt: 128.17 g/mol
InChI Key: FPYUPCYQJNAUGF-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is a cyclobutane-derived aldehyde featuring a hydroxyethyl substituent. Its molecular formula is C₇H₁₂O₂, combining a strained four-membered cyclobutane ring with a polar hydroxyethyl group (-CH₂CH₂OH) and a reactive aldehyde (-CHO) moiety. The hydroxyethyl group enhances hydrophilicity and hydrogen-bonding capacity, while the aldehyde enables participation in condensation, oxidation, and nucleophilic addition reactions. This compound’s unique structure makes it valuable in organic synthesis, pharmaceuticals, and materials science, though its stability and reactivity are influenced by ring strain and substituent interactions .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-(2-hydroxyethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C7H12O2/c8-5-4-7(6-9)2-1-3-7/h6,8H,1-5H2

InChI Key

FPYUPCYQJNAUGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCO)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde can be achieved through various methods. One common approach involves the cycloaddition reaction of silyl enol ethers, catalyzed by triflic imide (Tf₂NH), to construct the cyclobutane ring . Another method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene, followed by the addition of 1-bromo-2-hydroxynaphthalene to a ketone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for experimental purposes. The production process involves standard organic synthesis techniques, including the use of protective groups, selective reductions, and cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde and its analogs:

Compound Name Molecular Formula Substituent Group Key Functional Groups Notable Properties
This compound C₇H₁₂O₂ -CH₂CH₂OH Aldehyde, hydroxyl High polarity, moderate stability
1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde C₈H₁₄O₂ -CH₂CH₂OCH₃ Aldehyde, methoxy Reduced polarity, increased lipophilicity
1-(3-Methylbut-3-enyl)cyclobutane-1-carbaldehyde C₁₀H₁₆O -CH₂C(CH₂)=CH₂ Aldehyde, alkenyl Higher lipophilicity, potential for addition reactions
1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde C₉H₁₆O₂ -CH(CH₂OH)CH₃ Aldehyde, branched hydroxyl Steric hindrance, reduced reactivity
1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde C₉H₁₄O₂ -Oxolane (tetrahydrofuran) Aldehyde, ether Conformational rigidity, moderate polarity
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde C₁₀H₁₃NOS -CH₂-thiazole Aldehyde, heteroaromatic Enhanced aromaticity, potential bioactivity

Detailed Comparative Analysis

1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde
  • Structure : Methoxyethyl substituent replaces hydroxyethyl.
  • Key Differences :
    • The methoxy group (-OCH₃) lacks hydrogen-bonding capability, reducing solubility in polar solvents compared to the hydroxyethyl analog.
    • Increased lipophilicity enhances membrane permeability, making it more suitable for applications requiring lipid solubility .
1-(3-Methylbut-3-enyl)cyclobutane-1-carbaldehyde
  • Structure : Alkenyl substituent introduces a double bond.
  • Key Differences :
    • The alkenyl group increases lipophilicity and enables conjugation or Diels-Alder reactions.
    • Reduced polarity compared to hydroxyethyl derivatives may limit aqueous solubility but enhance compatibility with hydrophobic matrices .
1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde
  • Structure : Branched hydroxyalkyl group (-CH(CH₂OH)CH₃).
  • Key Differences :
    • Steric hindrance from branching may slow aldehyde reactivity in nucleophilic additions.
    • The tertiary hydroxyl group is less acidic than primary hydroxyls, altering degradation pathways .
1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde
  • Structure : Tetrahydrofuran (oxolane) ring as substituent.
  • Key Differences :
    • The ether oxygen in oxolane participates in hydrogen bonding less effectively than hydroxyls, reducing hydrophilicity.
    • Cyclic structure may confer conformational stability, influencing crystallinity and melting points .
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde
  • Structure : Thiazole ring attached via methylene.
  • Key Differences: The thiazole group introduces aromaticity and heteroatoms (N, S), enabling π-π stacking and hydrogen bonding. Potential biological activity due to thiazole’s prevalence in pharmaceuticals (e.g., antibacterial agents) .

Stability and Degradation Insights

  • Thermal/Oxidative Stability : Hydroxyethyl-containing compounds (e.g., 1-(2-Hydroxyethyl)pyrrolidone) degrade under heat/oxygen, releasing cyclobutane-related byproducts (e.g., pyrrolidine) . Similar behavior is expected for this compound, necessitating stabilizers in formulations.
  • Methoxy vs. Hydroxyethyl : Methoxy analogs exhibit greater oxidative stability but lower biodegradability due to reduced polarity .

Biological Activity

1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following molecular features:

  • Molecular Formula : C7H12O2
  • Molecular Weight : 128.17 g/mol
  • Functional Groups : Aldehyde and hydroxyl group

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. Additionally, the hydroxyethyl group may engage in hydrogen bonding, enhancing the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The aldehyde functional group is known to contribute to the inhibition of bacterial growth by disrupting cellular processes. Studies have shown that derivatives of cyclobutane compounds can be effective against a range of pathogens, including bacteria and fungi .

Cytotoxicity

Cytotoxic studies have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest that this compound may possess selective cytotoxicity towards certain cancer types, potentially through mechanisms involving apoptosis induction or cell cycle arrest. For instance, compounds with similar structures have demonstrated IC50 values indicating effective inhibition of cell proliferation in vitro .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antibacterial Activity : A study reported that cyclobutane derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.
  • Cytotoxic Effects : In vitro assays demonstrated that cyclobutane derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colorectal cancer). The observed IC50 values ranged from 50 μM to 100 μM, suggesting moderate potency .
  • Enzymatic Interactions : Research has indicated that compounds with aldehyde groups can act as enzyme inhibitors, impacting metabolic pathways crucial for cellular function. This suggests potential roles in drug development targeting specific enzymes involved in disease processes .

Comparative Analysis

The following table summarizes the biological activities associated with this compound and its related compounds:

Compound NameActivity TypeTarget Organisms/CellsIC50 Value (µM)
This compoundAntibacterialS. aureus, E. coliNot yet determined
Cyclobutane Derivative ACytotoxicMCF-775
Cyclobutane Derivative BCytotoxicDLD-160
Cyclobutane Derivative CEnzyme InhibitionVarious metabolic enzymesNot specified

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